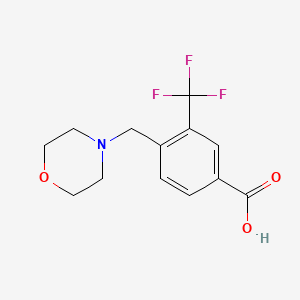
3-(dibenzylcarbamoyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibenzylcarbamoyl)propanoic acid is an organic compound with the molecular formula C18H19NO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a dibenzylcarbamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It’s worth noting that succinamic acid derivatives are often used in the synthesis of polymers , suggesting that their targets could be related to polymer structures or functions.
Mode of Action
It’s known that succinamic acid derivatives can participate in the formation of block-copolymers . These polymers can self-assemble into nanoparticles in aqueous media, which could potentially interact with their targets .
Result of Action
The ability of succinamic acid derivatives to form block-copolymers suggests they may influence the structure and function of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibenzylcarbamoyl)propanoic acid typically involves the reaction of dibenzylamine with succinic anhydride. The reaction is carried out by heating the mixture at 50°C overnight . This method is efficient and yields a high purity product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzylcarbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Dibenzylcarbamoyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Propanoic Acid: A simple carboxylic acid with antimicrobial properties.
Dibenzylamine: An amine used in organic synthesis.
Succinic Anhydride: A reagent used in the synthesis of carboxylic acid derivatives.
Uniqueness
3-(Dibenzylcarbamoyl)propanoic acid is unique due to its combination of a propanoic acid backbone with a dibenzylcarbamoyl group. This structure imparts specific chemical and biological properties that are not found in simpler compounds like propanoic acid or dibenzylamine.
Properties
IUPAC Name |
4-(dibenzylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(11-12-18(21)22)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOFGIPLRRVHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine](/img/structure/B2359118.png)
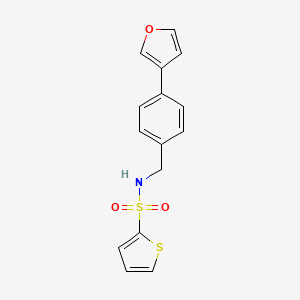
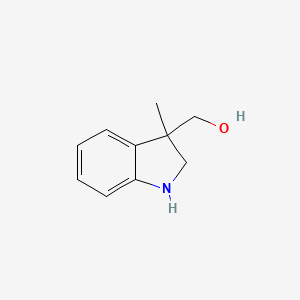
![N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2359124.png)
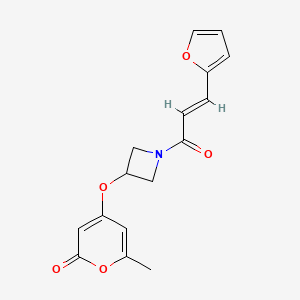

![2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2359128.png)
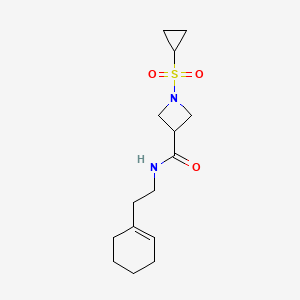
![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2359130.png)
![1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine](/img/structure/B2359131.png)
![2-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2359132.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2359137.png)
